molecular formula C6H4ClFN2O4S B1458461 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide CAS No. 1803611-58-6

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

Cat. No. B1458461
M. Wt: 254.62 g/mol
InChI Key: DZBGGKPVHZIMQL-UHFFFAOYSA-N
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Description

“5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide” is a compound that contains a benzene ring with chloro, fluoro, nitro, and sulfonamide substituents . The presence of these functional groups suggests that this compound could be useful in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be based on a benzene ring, with the chloro, fluoro, nitro, and sulfonamide groups attached at the 5, 2, 4, and 1 positions respectively .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, similar compounds have been described as solids .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Antimicrobial Agents : A study by Janakiramudu et al. (2017) focused on synthesizing sulfonamides and carbamates from a precursor compound for antimicrobial applications. The derivatives showed potent antimicrobial activity, highlighting the potential of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide derivatives as antifungal agents compared to carbamate derivatives. Molecular docking studies predicted high affinity and orientation of the synthesized compounds at the active enzyme site, suggesting their effectiveness in inhibiting bacterial and fungal growth (Janakiramudu et al., 2017).

Cancer Research

  • Carbonic Anhydrase IX Inhibitors : Ilies et al. (2003) synthesized halogenated sulfonamides as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. The study revealed that certain halogenosulfanilamide derivatives were potent inhibitors, suggesting a pathway to design CA IX-selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).

Synthesis of Chemical Intermediates

  • Novel Synthesis Routes : Du et al. (2005) reported an alternative synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, demonstrating its utility in preparing key intermediates for pesticides. This showcases the role of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide derivatives in facilitating the development of agricultural chemicals (Du et al., 2005).

properties

IUPAC Name

5-chloro-2-fluoro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O4S/c7-3-1-6(15(9,13)14)4(8)2-5(3)10(11)12/h1-2H,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGGKPVHZIMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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